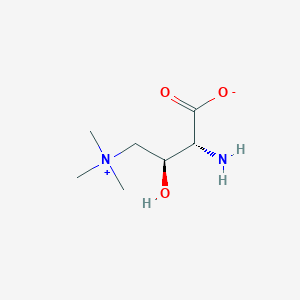
(2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Aminocarnitine is a chiral compound that plays a significant role in various biochemical processes. It is an amino derivative of carnitine, which is essential for the transport of fatty acids into the mitochondria for β-oxidation. The ®-enantiomer is the biologically active form and is involved in numerous metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Aminocarnitine typically involves the following steps:
Starting Material: The process begins with the selection of a suitable chiral precursor.
Amination: The precursor undergoes amination using reagents such as ammonia or amines under controlled conditions.
Purification: The product is then purified using techniques like crystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-Aminocarnitine may involve:
Fermentation: Utilizing microbial fermentation processes to produce the compound in large quantities.
Chemical Synthesis: Employing large-scale chemical synthesis methods with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-Aminocarnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various carboxylic acids, amine derivatives, and substituted compounds, depending on the reagents and conditions used.
Applications De Recherche Scientifique
®-Aminocarnitine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and energy production.
Medicine: Investigated for potential therapeutic uses in treating metabolic disorders.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-Aminocarnitine involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and transport proteins involved in fatty acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Carnitine: Another form of carnitine involved in fatty acid transport.
Acetyl-L-Carnitine: An acetylated form with additional roles in energy production and neuroprotection.
Propionyl-L-Carnitine: A derivative used in cardiovascular health.
Uniqueness
®-Aminocarnitine is unique due to its specific role in amino acid metabolism and its potential therapeutic applications. Unlike other carnitine derivatives, it has distinct biochemical properties that make it valuable in research and medicine.
Propriétés
Formule moléculaire |
C7H16N2O3 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H16N2O3/c1-9(2,3)4-5(10)6(8)7(11)12/h5-6,10H,4,8H2,1-3H3/t5-,6+/m0/s1 |
Clé InChI |
RKNHTGDLNNBLGZ-NTSWFWBYSA-N |
SMILES isomérique |
C[N+](C)(C)C[C@@H]([C@H](C(=O)[O-])N)O |
SMILES canonique |
C[N+](C)(C)CC(C(C(=O)[O-])N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




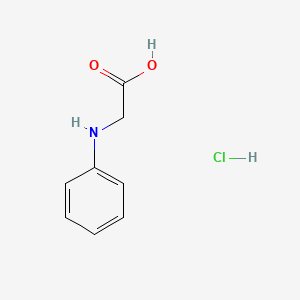
![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)

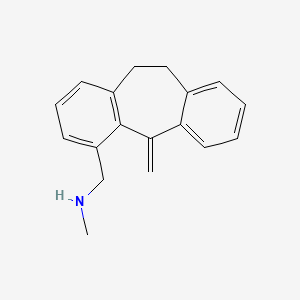

![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)


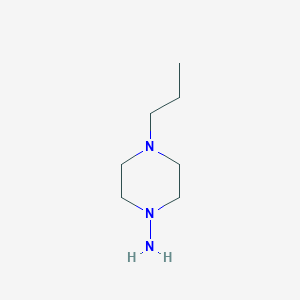
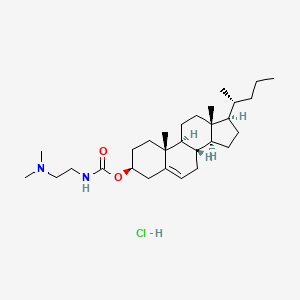
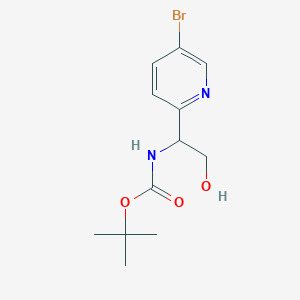
![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)
